N-Lauroyl-L-alanina

Descripción general

Descripción

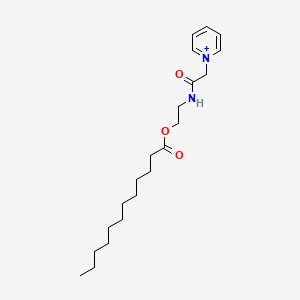

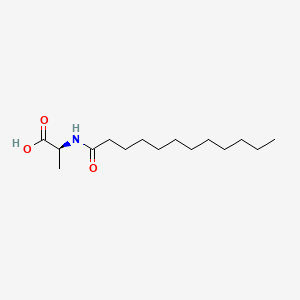

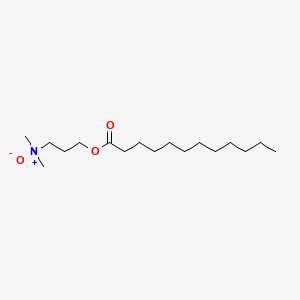

N-Lauroyl-L-Alanine is a specialized compound synthesized from the combination of lauric acid and the amino acid alanine . This ingredient is well-regarded in the cosmetic and personal care industry for its effective surfactant properties and its role in enhancing the texture and feel of skincare and haircare products . It is also a fatty acid amide that may be used to support the physical gelation of binary mixtures of aliphatic and aromatic hydrocarbon solvents with potential use in injectable biodegradable drug delivery systems .

Synthesis Analysis

N-Lauroyl-L-Alanine can be synthesized using a novel aminoacylase from Paraburkholderia monticola . This enzyme exhibits exceptional temperature and pH stability and a broad substrate spectrum . The enzyme preferred long-chain acyl-amino-acids and displayed hardly any activity with acetyl-amino acids . The best synthesis results were obtained with the cationic L-amino acids L-arginine and L-lysine as well as with L-leucine and L-phenylalanine .Molecular Structure Analysis

The molecular formula of N-Lauroyl-L-Alanine is C15H29NO3 . Its molecular weight is 271.40 g/mol . The IUPAC name for N-Lauroyl-L-Alanine is (2S)-2-(dodecanoylamino)propanoic acid .Chemical Reactions Analysis

N-Lauroyl-L-Alanine is capable of supporting the physical gelation of binary mixtures of aliphatic and aromatic hydrocarbon solvents . This property makes it potentially useful in injectable biodegradable drug delivery systems .Physical And Chemical Properties Analysis

N-Lauroyl-L-Alanine is a fatty acid amide that can efficiently gelate both aliphatic and aromatic hydrocarbon solvents . It can also gelate binary solvent mixtures comprised of aromatic hydrocarbon, e.g., toluene and aliphatic hydrocarbons, e.g., n-heptane .Aplicaciones Científicas De Investigación

Sistemas de Espuma

La N-Lauroyl-L-alanina (C12-ALA) se ha utilizado en la creación de sistemas de espuma sostenibles, eficientes y dinámicamente activados . Se ha mezclado con n-octanol (C8OH) y se ha investigado a fondo mediante experimentos de tensión superficial y espumabilidad . La mezcla C12-ALA/C8OH exhibe el mayor efecto sinérgico en condiciones de equilibrio . Este hallazgo amplía significativamente la gama de moléculas potencialmente interesantes que se pueden utilizar como aditivos de espuma eficientes .

Control de la Actividad Superficial

La actividad superficial de los sistemas de espuma que utilizan this compound se puede controlar in situ mediante convección . Este es un ejemplo interesante de un sistema de espuma donde la actividad superficial se puede controlar dinámicamente .

Formación de Agregados Mediada por Enlaces de Hidrógeno

La this compound juega un papel en la formación de agregados mediada por enlaces de hidrógeno en la solución a granel . Estos agregados actúan como depósitos de moléculas tensioactivas para complementar la cobertura de adsorción en la interfaz líquido/gas recién formada .

Sistemas de Administración de Fármacos Biodegradables Inyectables

La this compound es una amida de ácido graso que se puede utilizar para respaldar la gelificación física de mezclas binarias de disolventes de hidrocarburos alifáticos y aromáticos . Esto tiene un uso potencial en sistemas de administración de fármacos biodegradables inyectables .

Organogeles Farmacéuticos de Formación In Situ

Los derivados de la this compound se han utilizado en la creación de organogeles farmacéuticos de formación in situ . Estos organogeles se basan en el autoensamblaje de derivados de L-alanina en vehículos hidrófobos .

Sistemas de Liberación Sostenida

Los derivados de la this compound se han utilizado en la creación de sistemas de liberación sostenida . Estos sistemas permiten la preparación de nuevos implantes hidrófobos de formación in situ .

Mecanismo De Acción

Target of Action

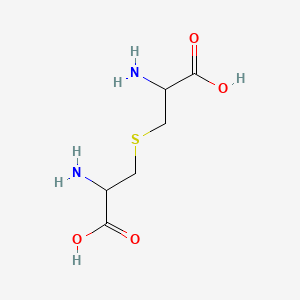

N-Lauroyl-L-alanine is a fatty acid amide . It is a derivative of the amino acid alanine

Mode of Action

N-Lauroyl-L-alanine acts as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants. The mode of action of N-Lauroyl-L-alanine involves the formation of hydrogen bonds that allow the formation of surfactant dimers with high surface activity .

Pharmacokinetics

It has been suggested that n-lauroyl-l-alanine may be used to support the physical gelation of binary mixtures of aliphatic and aromatic hydrocarbon solvents with potential use in injectable biodegradable drug delivery systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Lauroyl-L-alanine. For instance, the surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . Furthermore, the use of N-Lauroyl-L-alanine in environmental settings has been explored, with potential applications in the purification of water contaminated with oil and solvent spills, dyes, heavy metals, toxic anions, and chemical warfare agents .

Direcciones Futuras

N-Lauroyl-L-Alanine shows promise in the field of drug delivery. Its ability to form a stable gel with gold nanoparticles could be leveraged for the slow-release of drugs . Both N-Lauroyl-L-Alanine and N-Lauroyl-L-Alanine conjugated gold nanoparticles show an excellent level of biological neutrality, suggesting they could be used as a transporting medium for drug delivery without affecting the drug’s activity .

Propiedades

IUPAC Name |

(2S)-2-(dodecanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTOHYBIBPDOKX-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52558-74-4 | |

| Record name | Lauroyl alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052558744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAUROYL ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28C647HPX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

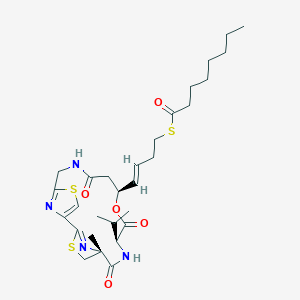

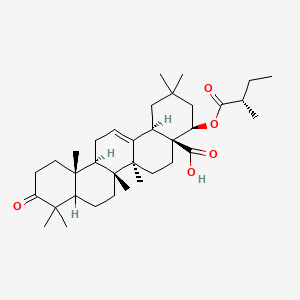

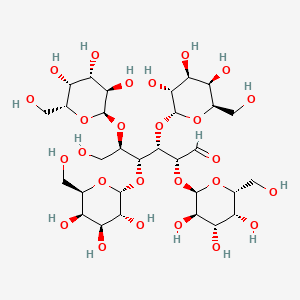

Feasible Synthetic Routes

Q & A

A: N-Lauroyl-L-alanine is a low molecular weight gelator. It self-assembles in organic solvents [, ], and even selectively in oil from oil/water mixtures [], through a combination of hydrogen bonding and van der Waals interactions []. This self-assembly leads to the formation of a supramolecular fibrillar network that traps the solvent and results in gelation [, ]. The morphology of the resulting gel, including fiber thickness and assembly pattern, can vary depending on the specific solvent or solvent mixture used [].

A:

Molecular Formula: C15H29NO3 * Molecular Weight: 271.39 g/mol

Spectroscopic Data: Characterization by IR, 1H-NMR, and MS has been reported []. Additionally, studies utilizing SCXRD have revealed the presence of hydrogen bonding in the primary amide group of the molecule [].

A: N-Lauroyl-L-alanine demonstrates good thermal stability, remaining stable under 100°C []. It efficiently gels both aliphatic and aromatic hydrocarbons, including commercial fuels like gasoline and kerosene [, , ]. The mechanical properties and thermal stability of the resulting gels can be further enhanced by replacing the terminal carboxylic acid group with a primary amide group []. This modification also allows for self-assembly in water, enabling the uptake and gelation of oils directly from water for potential applications in oil spill remediation [].

ANone: While the provided research papers do not explicitly mention computational chemistry studies, such techniques could be valuable in further understanding the self-assembly mechanisms, predicting gelation properties in different solvents, and designing derivatives with improved functionalities.

A: Replacing the terminal carboxylic acid with a primary amide group significantly impacts the gelation properties of N-Lauroyl-L-alanine []. This modification leads to a lower minimum gelation concentration, higher thermal stability, enhanced mechanical properties, and the ability to form gels in water []. These improvements are attributed to the additional hydrogen bonding provided by the primary amide group [].

A: N-Lauroyl-L-alanine demonstrates good thermal stability up to 100°C []. Formulation strategies, like those used in drug delivery, could be explored to further enhance its stability under specific conditions or tailor its release properties for targeted applications.

A: Yes, research [] has shown that the chain length of N-acyl-L-alanine sodium salts affects the structure of synthesized mesoporous silica. Using odd chain-length N-undecanoyl-L-alanine sodium salt resulted in hexagonal mesoporous silica with a looser structure and larger volume compared to the cubic mesoporous silica obtained using even chain-length N-lauroyl-L-alanine sodium salt []. This difference highlights the impact of molecular packing on the resulting material properties.

A: Research shows that N-Lauroyl-L-alanine can be combined with gold nanoparticles to form stable gels [, ]. The interaction between the gelator and nanoparticles is influenced by the capping ligands on the nanoparticle surface, affecting the gel's morphology, thermal properties, and viscoelasticity []. This finding suggests potential applications in creating hybrid materials with tailored properties.

A: N-Lauroyl-L-alanine’s biocompatibility [] and ability to form gels in a variety of solvents, including water [], make it a promising candidate for drug delivery applications. The gel matrix could potentially encapsulate and control the release of various drug molecules. Additionally, incorporating gold nanoparticles within these gels [] opens up possibilities for targeted drug delivery and controlled release systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,6S,11S,14S,15R,18R,20S)-20-Hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1674489.png)

![[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674499.png)